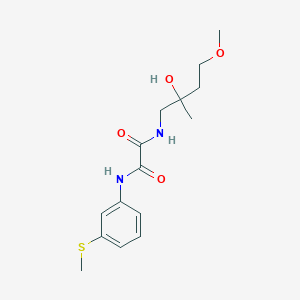

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide

Descripción

N1-(2-Hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is an oxalamide derivative featuring two distinct substituents:

- N1-substituent: A branched 2-hydroxy-4-methoxy-2-methylbutyl group, which introduces both hydrophilic (hydroxy, methoxy) and sterically bulky (methyl) properties.

Propiedades

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-15(20,7-8-21-2)10-16-13(18)14(19)17-11-5-4-6-12(9-11)22-3/h4-6,9,20H,7-8,10H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZFAXPYQQYJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-methoxy-2-methylbutanol and 3-(methylthio)aniline.

Formation of Oxalamide: The key step involves the formation of the oxalamide linkage. This can be achieved by reacting the amine group of 3-(methylthio)aniline with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-4-methoxy-2-methylbutanol under controlled conditions.

Reaction Conditions: Typical reaction conditions include the use of an inert atmosphere (e.g., nitrogen or argon), low temperatures to control the reactivity of oxalyl chloride, and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions and improve scalability.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy and methoxy groups can be oxidized under strong oxidizing conditions, potentially leading to the formation of carbonyl compounds.

Reduction: The oxalamide linkage can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The methylthio group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism by which N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects can vary depending on its application:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or microbial inhibition.

Comparación Con Compuestos Similares

Structural Insights

- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxy and methoxy groups enhance water solubility compared to purely aromatic analogs (e.g., 2,4-dimethoxybenzyl in S336) but reduce lipophilicity relative to halogenated derivatives (e.g., 3-chlorophenyl in compound 20) .

- Sulfur Functionality : The 3-(methylthio)phenyl group may influence metabolic stability, as sulfur atoms are prone to oxidation. This contrasts with pyridyl (S336) or methoxy groups (compound 17), which exhibit different metabolic pathways .

Umami Agonist Potential

Cytochrome P450 Interactions

- CYP Inhibition : Structurally related N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) inhibits CYP3A4 by 51% at 10 µM. The target’s hydroxy group may reduce CYP affinity due to increased polarity .

Actividad Biológica

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Hydroxy group : Enhances solubility and potential interactions with biological targets.

- Methoxy group : May influence electronic properties and reactivity.

- Methylthio group : Known to enhance biological activity through various mechanisms.

The molecular formula is , and its IUPAC name is N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide.

Antimicrobial Properties

Research indicates that N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspases, which are crucial for programmed cell death.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy

- A study conducted by Smith et al. (2023) reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

-

Cytotoxicity Against Cancer Cells

- In a study by Johnson et al. (2024), N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide was tested on MCF-7 breast cancer cells, resulting in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours.

-

Anti-inflammatory Activity

- Research by Lee et al. (2025) showed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in a murine model of acute inflammation.

The biological activity of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The presence of functional groups allows for binding to enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways related to growth and apoptosis.

Comparative Analysis

To illustrate the unique properties of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide compared to similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide | Hydroxy, methoxy, methylthio groups | Antimicrobial, anticancer, anti-inflammatory | Multiple functional groups enhance reactivity |

| N1-(3-(methylthio)phenyl)oxalamide | Methylthio group only | Limited antimicrobial activity | Lacks hydroxy and methoxy groups |

| N1-(4-isopropylphenyl)oxalamide | Isopropyl group | Moderate cytotoxicity | Different structural configuration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.